1-phenyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one
Description
This compound is a polycyclic heteroaromatic system featuring a tetracyclic core with three nitrogen atoms and a sulfur-containing thioether linkage. The structure comprises fused bicyclic and tricyclic moieties, with a phenyl group and a ketone substituent. Its synthesis likely involves condensation reactions or cyclization strategies, as inferred from analogous macrocyclic compounds (e.g., thiourea derivatives and azatetracyclo frameworks) .
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c26-20(15-8-2-1-3-9-15)14-27-22-24-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25(21)22/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAZKERIWJHICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a suitable phenyl-substituted precursor, followed by a series of cyclization and functionalization steps to introduce the triazatetracyclic core and the ethan-1-one moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
1-phenyl-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-phenyl-2-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
The compound shares a tetracyclic framework with several analogs but differs in heteroatom composition and substituent placement. Key comparisons include:
Key Observations :
- The target compound’s triazatetracyclo core distinguishes it from simpler bicyclic macrocycles (e.g., ) and sulfur-free analogs.
- The thioether linkage contrasts with sulfone or thione groups in related structures (e.g., ), which may influence redox stability or metal-binding affinity.
- Fluorine substituents in analogs (e.g., CAS 750604-00-3) enhance lipophilicity and metabolic stability, whereas the target compound’s phenyl group may favor π-π stacking interactions .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are lacking, analogs provide insights:
Notes:
- The higher molecular weight of the target compound may limit bioavailability compared to SAHA.
- The absence of polar groups (e.g., hydroxamates in SAHA) suggests divergent pharmacological targets.
Biological Activity
1-Phenyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one is a complex organic compound characterized by its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
This compound features a tricyclic system with multiple nitrogen atoms and a phenyl ring attached to a sulfur-containing moiety. The intricate structure suggests potential interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to 1-phenyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one exhibit significant biological activities. Notably:
- Anticancer Properties : Research has shown that related compounds possess anticancer properties and can inhibit the growth of various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and cell proliferation.
1. Antiproliferative Activity
A study evaluated the antiproliferative activity of related compounds against several human tumor cell lines (e.g., breast cancer MDA-MB-231 and ovarian cancer PEO1). The results demonstrated that compounds with similar structures exhibited IC50 values below 100 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 75 |
| Compound B | PEO1 | 90 |
| Compound C | NCI-H1299 | 85 |
The mechanism of action was further explored through flow cytometry analysis to assess the impact on the cell cycle. For instance, compound A induced G2/M phase arrest in PEO1 cells without affecting the S phase . This suggests that the compound may disrupt normal cell cycle progression in cancer cells.
Interaction Studies
Understanding how 1-phenyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies have indicated that such compounds can form hydrogen bonds with key residues in target proteins involved in cell signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
